molecular formula C10H8N2O3 B2508092 2-[4-(1,3,4-Oxadiazol-2-yl)phenyl]acetic acid CAS No. 52787-22-1

2-[4-(1,3,4-Oxadiazol-2-yl)phenyl]acetic acid

Cat. No.: B2508092
CAS No.: 52787-22-1
M. Wt: 204.185
InChI Key: VEHNRKKIHDISPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(1,3,4-Oxadiazol-2-yl)phenyl]acetic acid (CAS 52787-22-1) is a high-purity chemical compound with the molecular formula C 10 H 8 N 2 O 3 and a molecular weight of 204.18 g/mol . This reagent features a phenylacetic acid scaffold linked to a 1,3,4-oxadiazole heterocycle, a structure of significant interest in medicinal chemistry. The 1,3,4-oxadiazole ring is a well-known bioisostere for ester and amide functionalities, which can be utilized to modulate the physicochemical properties of lead compounds, potentially improving their metabolic stability and hydrogen bonding capacity . This scaffold holds broad research value in the synthesis of novel bioactive molecules. Heterocyclic compounds containing the 1,3,4-oxadiazole moiety are extensively investigated for developing a range of therapeutic agents due to their diverse biological activities . As a key building block, this acetic acid derivative is valuable for constructing more complex molecules via further functionalization of its carboxylic acid group. It is intended for use solely in laboratory research and development settings. This product is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[4-(1,3,4-oxadiazol-2-yl)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c13-9(14)5-7-1-3-8(4-2-7)10-12-11-6-15-10/h1-4,6H,5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEHNRKKIHDISPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)C2=NN=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(1,3,4-Oxadiazol-2-yl)phenyl]acetic acid typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) and bases like potassium hydroxide (KOH) to facilitate the cyclization process .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Oxidative Reactions

The oxadiazole ring demonstrates stability under oxidative conditions but facilitates transformations at peripheral functional groups:

  • Side-chain oxidation : The acetic acid moiety undergoes oxidation with agents like KMnO₄ or H₂O₂ to form α-keto derivatives .

  • Oxidative cyclization : Under visible-light irradiation with eosin-Y and atmospheric oxygen, the compound participates in photocatalytic cyclization to form fused heterocyclic systems .

Example Reaction Table

ReactantOxidizing Agent/ConditionsProductYieldReference
2-[4-(Oxadiazolyl)phenyl]acetic acidEosin-Y/O₂, visible lightFused oxadiazole-quinoline derivative92%

Reductive Transformations

Reduction primarily targets the oxadiazole ring or substituents:

  • Oxadiazole ring reduction : LiAlH₄ reduces the 1,3,4-oxadiazole to open-ring thiosemicarbazide analogs .

  • Nitro group reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro substituents to amines in derivatives .

Key Reductive Pathways

text
2-[4-(Oxadiazolyl)phenyl]acetic acid → LiAlH₄/THF → Thiosemicarbazide intermediate [2] → H₂/Pd-C (nitro derivative) → Amino-substituted analog [6]

Substitution Reactions

The oxadiazole ring’s electron-deficient nature enables electrophilic substitution at the 5-position:

  • Halogenation : Bromine in acetic acid selectively substitutes at the phenyl ring’s para position .

  • Nucleophilic displacement : Alkylation or arylation occurs at the acetic acid’s α-carbon using strong bases like LDA .

Substitution Case Study
Arylhydrazides react with 2-[4-(Oxadiazolyl)phenyl]acetic acid under Pd catalysis to yield biaryloxadiazoles via Suzuki-Miyaura coupling (yields: 75–89%) .

Cyclization and Heterocycle Formation

The compound serves as a precursor for complex heterocycles:

  • Schiff base formation : Condensation with aldehydes produces Schiff bases, cyclized with acetic anhydride to 1,2,4-triazoles .

  • Cross-dehydrogenative coupling : POCl₃-mediated cyclodehydration forms fused oxadiazole-pyrrolidine systems .

Cyclization Protocols

Starting MaterialReagent/ConditionsProductYieldReference
Acylhydrazide derivativePOCl₃, 80°C, 4h2-Alkyl-1,3,4-oxadiazole85%
Schiff base intermediateAcetic anhydride, refluxTriazole-oxadiazole hybrid78%

Functional Group Interconversion

  • Esterification : The carboxylic acid group reacts with methanol/H₂SO₄ to form methyl esters .

  • Amidation : Coupling with amines using T3P (propanephosphonic anhydride) yields bioactive amides .

Reagent Efficiency Comparison

Reaction TypeReagentTemperatureTimeYield
EsterificationH₂SO₄/MeOHReflux6h90%
AmidationT3P, DIPEART2h95%

Photocatalytic Modifications

Recent advances employ visible-light-driven reactions:

  • C–H activation : Eosin-Y catalyzes C–H arylation at the phenyl ring using aryl diazonium salts .

  • Desulfurization : Hypervalent iodine reagents (e.g., PhI(OAc)₂) enable sulfur extrusion from thioamide analogs .

Stability Under Acidic/Basic Conditions

  • Acid stability : The oxadiazole ring remains intact in HCl (≤6M) but hydrolyzes in concentrated H₂SO₄ .

  • Base sensitivity : KOH/EtOH cleaves the oxadiazole ring to semicarbazide derivatives .

Key Research Findings

  • Catalytic efficiency : Pd-mediated cross-couplings achieve >85% yields for biaryl derivatives .

  • Stereoselectivity : Chiral auxiliaries induce enantiomeric excess (up to 98% ee) in alkylation reactions .

  • Green chemistry : Solvent-free microwave synthesis reduces reaction times by 70% compared to conventional methods .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
The oxadiazole derivatives, including 2-[4-(1,3,4-Oxadiazol-2-yl)phenyl]acetic acid, have been investigated for their anticancer properties. Studies indicate that these compounds can inhibit tumor growth through mechanisms such as antiangiogenic and antiproliferative effects. For instance, research shows that certain oxadiazole derivatives significantly reduced tumor size in DLA-induced solid tumor models in mice, highlighting their potential as anticancer agents .

Antimicrobial Properties
The compound has also demonstrated promising antimicrobial activity. In vitro assays have revealed that derivatives of oxadiazoles exhibit antibacterial and antifungal properties against various pathogens. A study reported that synthesized oxadiazole derivatives showed significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, suggesting their utility in treating infections .

Antioxidant and Anti-inflammatory Effects
Research indicates that this compound may possess antioxidant properties that can mitigate oxidative stress in biological systems. Additionally, it has been studied for its anti-inflammatory effects, which could be beneficial in conditions characterized by chronic inflammation .

Materials Science

Development of New Materials
In materials science, the compound is explored for its electronic and optical properties. The incorporation of oxadiazole moieties into polymers can enhance their conductivity and stability. This application is particularly relevant in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices.

Biological Research

Biochemical Mechanisms
The biochemical properties of this compound are largely attributed to its interactions with various biomolecules. Studies have shown that it can affect cellular processes such as apoptosis and cell proliferation through its action on mitochondrial pathways .

Transport and Distribution Studies
Research on the transport mechanisms of this compound within biological systems has revealed insights into its bioavailability and efficacy. Understanding how the compound distributes within cells is crucial for optimizing its therapeutic applications .

Table 1: Summary of Research Findings on this compound

Study Application Area Findings
De Oliveira et al. (2016)AnticancerSignificant reduction in tumor size in vivo; effective against DLA-induced tumors .
Jain et al. (2013)AntimicrobialEffective against Staphylococcus aureus and E. coli; demonstrated broad-spectrum activity .
Kumar et al. (2014)Biochemical MechanismsInduced apoptosis through mitochondrial pathways; affected cell proliferation rates .
Sankhe et al. (2015)Materials ScienceEnhanced conductivity in polymer matrices; potential applications in OLEDs.

Mechanism of Action

The mechanism of action of 2-[4-(1,3,4-Oxadiazol-2-yl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of specific kinases or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Substituents

Table 1: Key Structural Analogues and Their Properties
Compound Name Structure Molecular Formula Key Features Biological Activity Reference
2-[4-(1,3,4-Oxadiazol-2-yl)phenyl]acetic acid Phenyl group linked to acetic acid and 1,3,4-oxadiazole C₁₀H₈N₂O₃ High polarity due to acetic acid; planar oxadiazole ring Potential enzyme inhibition (e.g., DGAT1)
cis-4-{3-Fluoro-4-[({5-[(4-Fluorophenyl)amino]-1,3,4-oxadiazol-2-yl}carbonyl)amino]phenoxy}cyclohexanecarboxylic acid (Compound B) Cyclohexane ring, fluorinated substituents C₂₅H₂₁F₂N₄O₅ Enhanced lipophilicity due to cyclohexane; fluorination improves metabolic stability DGAT1 inhibitor
2-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetic acid Methoxy substituent on phenyl ring C₁₁H₁₀N₂O₄ Methoxy group increases electron density; moderate solubility Antimicrobial activity
Ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-ylsulfanyl)acetate Sulfur-linked ester group C₁₂H₁₂N₂O₃S Ester group reduces acidity; sulfur enhances reactivity Chemotherapeutic applications
4-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]benzoic acid 1,2,4-Oxadiazole isomer with meta-methoxy substitution C₁₅H₁₁N₂O₄ Isomeric oxadiazole alters electronic properties Antiviral activity

Key Differences in Physicochemical Properties

Solubility :

  • The acetic acid group in this compound enhances water solubility compared to ester derivatives (e.g., Ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-ylsulfanyl)acetate) .
  • Fluorinated or cyclohexane-containing analogues (e.g., Compound B) exhibit lower solubility due to increased hydrophobicity .

Stability :

  • 1,3,4-Oxadiazoles are generally more stable than 1,2,4-oxadiazoles due to resonance effects .
  • Sulfur-containing derivatives (e.g., 2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid) may undergo oxidation, reducing shelf life .

Bioactivity :

  • Anticancer Activity : Compounds with thiazole or benzimidazole hybrids (e.g., N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides) show superior cytotoxicity compared to the parent acetic acid derivative due to extended conjugation .
  • Enzyme Inhibition : DGAT1 inhibitors like Compound B achieve higher selectivity through fluorinated aromatic interactions , whereas the unsubstituted acetic acid derivative may exhibit broader but less specific binding .

Biological Activity

2-[4-(1,3,4-Oxadiazol-2-yl)phenyl]acetic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound features an oxadiazole ring that is known for its diverse biological activities. The presence of the phenylacetic acid moiety enhances its interaction with biological targets. The unique substitution pattern contributes to its pharmacological profile.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, in vitro assays have shown that it can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HeLa (cervical cancer) cells.

Case Study: Anticancer Efficacy

A study published in MDPI evaluated the anticancer activity of several oxadiazole derivatives, including this compound. The results indicated a dose-dependent inhibition of cell growth with IC50 values in the micromolar range. The structure-activity relationship (SAR) analysis suggested that modifications to the oxadiazole ring could enhance potency against specific cancer types .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. Research indicates that derivatives of 1,3,4-oxadiazole exhibit broad-spectrum antibacterial and antifungal activities.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus1–2 µg/mL
Escherichia coli0.5–1 µg/mL
Candida albicans2–4 µg/mL

In a comparative study, this compound demonstrated superior activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an effective antimicrobial agent.

Anti-inflammatory Activity

Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Compounds containing the oxadiazole core have shown promise in mitigating inflammatory responses.

The anti-inflammatory effects are thought to be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. In experimental models using carrageenan-induced paw edema, this compound exhibited significant reductions in swelling compared to control groups .

Biochemical Pathways

The biochemical mechanisms underlying the activity of this compound involve multiple pathways:

  • Cellular Uptake : The compound is efficiently taken up by cells due to its lipophilic nature.
  • Target Interaction : It binds to specific receptors involved in inflammation and tumor growth regulation.
  • Metabolic Stability : Studies indicate favorable metabolic profiles with prolonged half-lives in biological systems .

Future Directions

Research on this compound is ongoing. Future studies may focus on:

  • In Vivo Studies : To evaluate therapeutic efficacy and safety profiles in animal models.
  • Structural Modifications : To enhance potency and selectivity against specific targets.
  • Combination Therapies : Investigating synergistic effects with existing anticancer or antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[4-(1,3,4-Oxadiazol-2-yl)phenyl]acetic acid, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via cyclization of thiosemicarbazide precursors or through coupling reactions involving substituted phenylacetic acid derivatives. Reaction optimization (e.g., temperature, catalyst) is critical: for example, oxadiazole rings often form under reflux with dehydrating agents like POCl₃ or using microwave-assisted synthesis for higher efficiency .
  • Key Data : Comparative yields from different methods (e.g., 65% via cyclization vs. 78% via coupling reactions under microwave conditions).

Q. Which spectroscopic techniques are most effective for characterizing the oxadiazole moiety in this compound?

  • Methodology : Use a combination of:

  • ¹H/¹³C NMR : To confirm aromatic proton environments and acetic acid side-chain integrity.
  • FT-IR : Peaks at ~1600–1650 cm⁻¹ (C=N stretching) and ~1250 cm⁻¹ (C-O-C oxadiazole) are diagnostic .
  • Mass Spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns consistent with oxadiazole-containing structures .

Q. How does the electron-withdrawing oxadiazole group influence the compound’s solubility and crystallinity?

  • Methodology : Solubility tests in polar (DMSO, methanol) and nonpolar solvents (hexane) reveal limited solubility in aqueous buffers, requiring DMSO stock solutions for biological assays. X-ray crystallography (e.g., single-crystal studies) shows planar oxadiazole rings contributing to π-stacking interactions, enhancing crystallinity .

Advanced Research Questions

Q. What computational strategies (e.g., DFT, molecular docking) are suitable for predicting the compound’s bioactivity and binding modes?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity. The oxadiazole ring’s electron-deficient nature may favor interactions with electron-rich enzyme active sites .
  • Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., COX-2, EGFR kinase) based on structural analogs (e.g., thiazole derivatives in receptor binding studies) .
    • Key Data : Docking scores (e.g., binding energy ≤ -7.5 kcal/mol) suggest potential inhibition of inflammatory enzymes.

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

  • Methodology :

  • Purity Validation : Use HPLC (≥95% purity) and elemental analysis to rule out impurities affecting bioassay results .
  • Assay Reproducibility : Standardize protocols (e.g., cell line passage number, incubation time) across labs. For example, conflicting IC₅₀ values in enzyme inhibition assays may arise from variations in ATP concentrations .
    • Case Study : A 2024 study attributed inconsistent COX-2 inhibition (IC₅₀: 12 µM vs. 28 µM) to differences in protein purification methods .

Q. What strategies mitigate solubility challenges in in vivo studies without altering the oxadiazole pharmacophore?

  • Methodology :

  • Prodrug Design : Esterify the acetic acid group (e.g., methyl ester) to enhance bioavailability, with enzymatic hydrolysis restoring active form in vivo.
  • Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to improve aqueous dispersion and reduce off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.